![molecular formula C40H22N4O8 B5568760 2,2'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1,3-dioxo-5-isoindolinecarboxylic acid)](/img/structure/B5568760.png)

2,2'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1,3-dioxo-5-isoindolinecarboxylic acid)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 2,2'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1,3-dioxo-5-isoindolinecarboxylic acid) often involves condensation reactions, Suzuki cross-coupling, and nucleophilic ring-opening methods. For example, novel diimide–dicarboxylic acids were synthesized through the condensation of specific pyridine derivatives with trimellitic anhydride, showcasing the methodology in creating complex molecular architectures like poly(amide–imide)s with good thermal stability (Behniafar & Banihashemi, 2004). Additionally, pyromellitic diimide-based macrocycles and derivatives have been synthesized through cyclocondensation and Sonogashira coupling reactions, contributing to the understanding of electrostatic interactions and aggregation capabilities of these molecules (Kato et al., 2008).

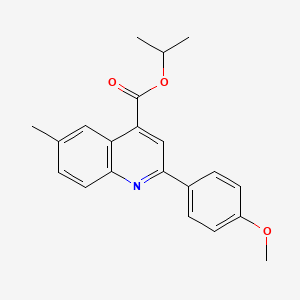

Molecular Structure Analysis

The molecular structure of compounds like 2,2'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1,3-dioxo-5-isoindolinecarboxylic acid) and their derivatives is characterized by intricate arrangements contributing to their unique physical and chemical properties. For instance, X-ray crystallography studies have revealed detailed structural properties, including intramolecular and intermolecular arrangements, crucial for understanding their functionality and interaction mechanisms (Kato et al., 2008).

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Novel Polymers

Researchers have synthesized new diimide–dicarboxylic acids and poly(amide–imide)s based on similar complex molecules, highlighting the utility of such compounds in creating novel polymeric materials. These polymers exhibit good solubilities and excellent thermal stability, suggesting potential applications in high-performance materials (Behniafar & Banihashemi, 2004).

Electropolymerization and Crosslinking

The electropolymerization of compounds containing phthaloperinone units demonstrates the formation of π-dimers and σ-bonded segments, indicating the potential for designing electroactive materials with tailored properties for electronic applications (Czichy et al., 2021).

Organic Salt Formation and Color Variations

The creation of organic salts through the interaction of N,N′-bis(glycinyl)pyromellitic diimide with various N-containing bases has been studied. This work reveals how the interaction patterns between organic cations and anions can influence the color and optical properties of the resultant materials (Ge et al., 2011).

Coordination Complexes for Environmental Applications

Coordination complexes based on flexible dicarboxylate and different N-donor coligands have been explored for the degradation of organic dye pollutants. This research underscores the relevance of such molecular structures in developing photocatalytic materials for environmental remediation (Lu et al., 2021).

Optical Activity and Thermal Stability in Polymers

The synthesis and characterization of optically active poly(azo-ester-imide)s demonstrate the potential of incorporating complex diimide structures into polymers to achieve materials with specific optical and thermal properties. These findings suggest applications in areas requiring materials with precise optical activities and high thermal resistance (Hajipour et al., 2009).

Propiedades

IUPAC Name |

2-[4-[2-[4-(5-carboxy-1,3-dioxoisoindol-2-yl)phenyl]-6-phenylpyrimidin-4-yl]phenyl]-1,3-dioxoisoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H22N4O8/c45-35-28-16-10-24(39(49)50)18-30(28)37(47)43(35)26-12-6-22(7-13-26)33-20-32(21-4-2-1-3-5-21)41-34(42-33)23-8-14-27(15-9-23)44-36(46)29-17-11-25(40(51)52)19-31(29)38(44)48/h1-20H,(H,49,50)(H,51,52) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRWNOWVYAXWPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)C(=O)O)C6=CC=C(C=C6)N7C(=O)C8=C(C7=O)C=C(C=C8)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H22N4O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

686.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-5-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5568685.png)

![2-[3-(1H-imidazol-2-yl)-1-piperidinyl]quinoxaline](/img/structure/B5568698.png)

![7-methoxy-N-methyl-N-phenyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide](/img/structure/B5568699.png)

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5568722.png)

![2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone)](/img/structure/B5568751.png)

![4-{(4-chlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5568766.png)

![4-{[(4-phenoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5568772.png)

![ethyl 5-acetyl-4-methyl-2-[(phenoxycarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5568783.png)